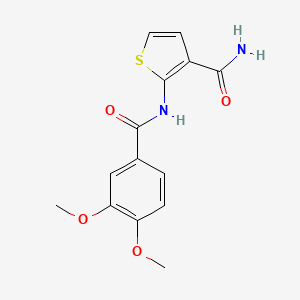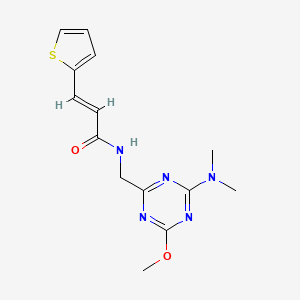
(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups. It includes a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The molecule also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The presence of a dimethylamino group suggests that the compound might have basic properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine and thiophene rings would contribute to the rigidity of the molecule, while the dimethylamino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The triazine ring is generally considered to be stable, but it can participate in reactions under certain conditions. The thiophene ring is aromatic and therefore relatively stable, but it can also undergo reactions such as halogenation and metalation .Applications De Recherche Scientifique
Corrosion Inhibition
(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide has been explored in the context of corrosion inhibition. For example, Hu et al. (2016) synthesized benzothiazole derivatives to study their effectiveness against steel corrosion in acidic environments. They observed that these compounds provided enhanced stability and inhibition efficiencies, highlighting their potential as corrosion inhibitors (Hu et al., 2016).
Antimicrobial Activity
Another significant application is in the field of antimicrobial activity. Patel et al. (2012) synthesized a series of thiazolidinone derivatives, evaluating their effectiveness against a variety of bacterial and fungal strains. Their findings suggest potential applications in combating microbial infections (Patel et al., 2012).
Anti-Inflammatory and Analgesic Agents
In the medical field, this chemical has been used in synthesizing new compounds with potential anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) created novel compounds derived from visnaginone and khellinone, which showed significant inhibitory activity on COX-2 enzymes and demonstrated analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Synthesis of Novel Compounds
The versatility of this compound in synthesizing novel compounds has been a focus of several studies. For instance, Abdel‐Aziz et al. (2008) utilized this compound in creating new pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, potentially useful in various scientific applications (Abdel‐Aziz et al., 2008).
Fluorescent Dyes with Large Stokes Shifts
Rihn et al. (2012) investigated the use of derivatives of this compound in the synthesis of fluorescent dyes. These dyes exhibited large Stokes shifts, which can be critical in applications like imaging and sensing (Rihn et al., 2012).
Antitumor Agents
Ferrer et al. (2002) explored the synthesis of isotopomers of pentamethylmelamine, an experimental anticancer agent, using this compound. Their work contributes to the development of potential new antitumor therapies (Ferrer et al., 2002).
Propriétés
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-19(2)13-16-11(17-14(18-13)21-3)9-15-12(20)7-6-10-5-4-8-22-10/h4-8H,9H2,1-3H3,(H,15,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIKHNDUEUZVJW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

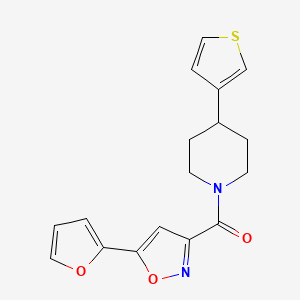
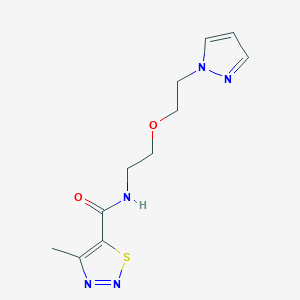
![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)
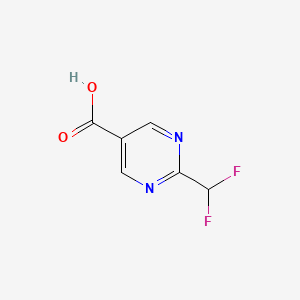
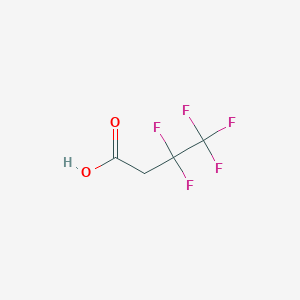
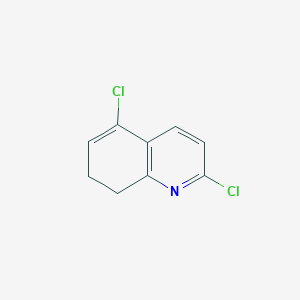
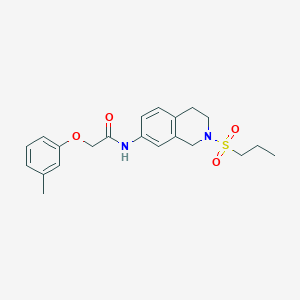
![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)
![(4-Methylpiperazin-1-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2503036.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)


